molecular formula C14H9BrO3 B3265876 2-Benzoyl-4-bromobenzoic acid CAS No. 412299-83-3

2-Benzoyl-4-bromobenzoic acid

Cat. No.: B3265876
CAS No.: 412299-83-3
M. Wt: 305.12 g/mol
InChI Key: ZHXJPZWBJBDDTE-UHFFFAOYSA-N
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Description

2-Benzoyl-4-bromobenzoic acid (C₁₄H₉BrO₃) is a substituted benzoic acid derivative featuring a benzoyl group (-C₆H₅CO-) at position 2 and a bromine atom at position 4 of the aromatic ring. The bromine substituent likely increases halogen-bonding interactions, while the benzoyl group contributes to π-π stacking and steric effects, influencing solubility and thermal stability .

Properties

IUPAC Name

2-benzoyl-4-bromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-10-6-7-11(14(17)18)12(8-10)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXJPZWBJBDDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-bromobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-benzoylbenzoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated benzoic acid under palladium catalysis. This method provides a high yield of the desired product and is widely used in organic synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

2-Benzoyl-4-bromobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, which are promising candidates for treating cardiovascular diseases and hypertension .

Biological Evaluation

Research has demonstrated that derivatives of this compound exhibit significant biological activity. In vitro studies have shown that certain derivatives possess inhibitory effects on enzymes linked to inflammation and pain pathways, making them potential anti-inflammatory agents .

Case Study: sEH Inhibition

A study focused on designing hydrazide derivatives from benzoyl compounds showed that modifications to the benzoyl structure could enhance solubility and bioavailability while maintaining potent sEH inhibitory activity. One derivative achieved an inhibition rate of 72% against the sEH enzyme .

Agrochemical Applications

The compound is also used as an intermediate in agrochemical synthesis. Its brominated structure can enhance the efficacy of herbicides and pesticides by improving their stability and reactivity in biological systems .

Material Science Applications

In material science, this compound is explored for its potential use in liquid crystals due to its unique molecular properties. Research indicates that it can be incorporated into liquid crystal formulations to improve thermal stability and optical performance .

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-bromobenzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated and Benzoylated Benzoic Acid Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
This compound* C₁₄H₉BrO₃ 305.13 Not reported -Br, -C₆H₅CO-
4-Bromobenzoic acid C₇H₅BrO₂ 201.02 ~250 (literature) -Br
4-Benzoylbenzoic acid C₁₄H₁₀O₃ 226.23 198–200 -C₆H₅CO-
Methyl 4-bromo-2-methylbenzoate C₉H₉BrO₂ 229.07 Not reported -Br, -COOCH₃

*Data inferred from structural analogs due to absence of direct evidence.

  • Melting Points : The benzoyl group in 4-benzoylbenzoic acid lowers the melting point (198–200°C) compared to 4-bromobenzoic acid (~250°C), likely due to reduced crystallinity from steric hindrance .
  • Molecular Weight : The addition of a benzoyl group increases molar mass by ~75–100 g/mol compared to simpler brominated analogs .

Research Findings and Gaps

  • Synthetic Utility : Brominated benzoic acids are widely used in pharmaceuticals and agrochemicals. For example, 4-bromobenzoic acid serves as a precursor in anti-inflammatory drug synthesis .
  • Data Limitations: No direct studies on this compound were found in the evidence. Properties like solubility in polar solvents (e.g., DMSO, ethanol) and stability under acidic conditions remain uncharacterized.
  • Safety Uncertainties : Compounds with bromine and benzoyl groups may require specialized handling, as seen in 4-(bromomethyl)benzaldehyde, where eye and skin exposure mandates rigorous flushing .

Biological Activity

2-Benzoyl-4-bromobenzoic acid (CAS Number: 412299-83-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzoyl group and a bromine atom attached to the benzoic acid structure, which contributes to its unique reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, allowing it to engage in various chemical reactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of benzoic acid can inhibit bacterial growth effectively. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The compound has been explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It has been reported that this compound can interact with anti-apoptotic proteins, making it a potential candidate for cancer therapy. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines .

3. Analgesic Effects

In animal models, the compound has been evaluated for analgesic properties using methods such as the writhing test. Results indicated that it could reduce pain responses significantly, suggesting potential use as an analgesic agent .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

  • Electrophilic Interactions: The compound acts as an electrophile, forming covalent bonds with nucleophiles in biological systems. This interaction can lead to modulation of enzyme activity or receptor function, affecting cellular processes.
  • Targeting Apoptotic Pathways: By binding to anti-apoptotic proteins like Mcl-1 and Bfl-1, the compound may promote apoptosis in cancer cells, thereby enhancing therapeutic efficacy against tumors .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Tjahjono et al., 2024Demonstrated analgesic activity through reduced writhing response in mice .
PMC Article, 2020Showed that benzoic acid derivatives activate protein degradation systems, indicating potential anti-aging effects .
EurekaSelect StudySynthesized derivatives exhibited strong α-amylase inhibition, suggesting potential antidiabetic properties .

Q & A

Basic: What are the standard synthetic routes for preparing 2-benzoyl-4-bromobenzoic acid, and how is purity ensured?

Answer:
this compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor benzoic acid derivatives. For example, bromination of benzoyl-substituted benzoic acids using bromine or N-bromosuccinimide (NBS) in controlled conditions can yield the target compound. Purification involves recrystallization from ethanol or acetone, followed by characterization via melting point analysis (192–194°C) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to confirm purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aromatic substitution pattern and acyl group presence.
  • IR Spectroscopy : Peaks near 1680–1700 cm1^{-1} indicate the carbonyl (C=O) stretch of the benzoyl group.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 309 [M+H]+^+) validate the molecular formula (C14_{14}H9_9BrO3_3) .

Basic: What safety precautions are recommended for handling this compound in the lab?

Answer:
While specific hazard data for this compound is limited, structurally similar brominated aromatics (e.g., 4-bromobenzoic acid) suggest:

  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
  • Avoid inhalation/ingestion; work in a fume hood.
  • Store in a cool, dry place away from oxidizers and strong acids/bases .

Basic: How is this compound utilized as a starting material in organic synthesis?

Answer:
It serves as a precursor for synthesizing fluorene derivatives, such as 3-bromofluorenone, via intramolecular cyclization under acidic conditions. The bromine atom facilitates further functionalization (e.g., Suzuki coupling) in materials science or pharmaceutical research .

Advanced: What mechanistic insights explain the role of this compound in cyclization reactions?

Answer:
The benzoyl group stabilizes intermediates through resonance during cyclization, while the bromine atom acts as a directing group, influencing regioselectivity. Kinetic studies (e.g., monitoring by 1^1H NMR) and computational modeling (DFT) can elucidate transition states and reaction pathways .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Discrepancies in NMR or IR data may arise from impurities or tautomerism. Cross-validate using:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • X-ray crystallography for unambiguous structural confirmation.
  • Elemental analysis to verify composition .

Advanced: What strategies optimize reaction yields when using this compound as a substrate?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Lewis acids (e.g., AlCl3_3) improve acylation efficiency.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions .

Advanced: How does this compound degrade under varying experimental conditions, and how is stability assessed?

Answer:
Stability studies involve:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
  • Accelerated aging tests : Expose the compound to heat/light and monitor degradation via HPLC.
  • pH-dependent stability : Hydrolysis of the benzoyl group occurs under strongly acidic/basic conditions, requiring neutral buffers for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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